![molecular formula C16H12N4O5 B2420590 (4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)メチル 2-メチル-3-ニトロベンゾエート CAS No. 849532-54-3](/img/structure/B2420590.png)
(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)メチル 2-メチル-3-ニトロベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a triazine ring fused with a benzene ring, making it a benzo-triazine derivative
科学的研究の応用
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. For example, similar compounds have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode . This finding demonstrated that the compound, in addition to the catalytic anionic site (CAS), can also interact with the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action at the molecular level is the increased concentration of acetylcholine due to the inhibition of AChE and BuChE . At the cellular level, this can enhance signal transmission across neurons. In the context of neurodegenerative diseases like Alzheimer’s, this could potentially help alleviate symptoms related to impaired cholinergic transmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the triazine derivative with 2-methyl-3-nitrobenzoic acid under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A related compound with a similar triazine ring structure.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.
Uniqueness
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is unique due to the combination of its triazine ring with a nitro-substituted benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazine derivatives.
特性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-10-11(6-4-8-14(10)20(23)24)16(22)25-9-19-15(21)12-5-2-3-7-13(12)17-18-19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMQBDGDHKRENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)
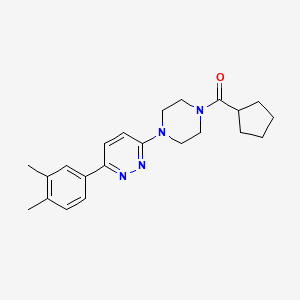
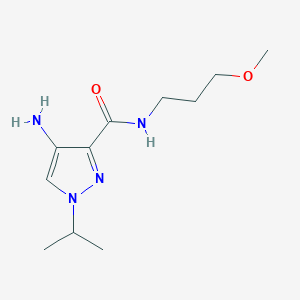
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420513.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
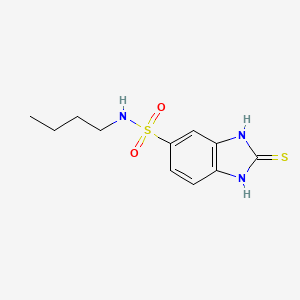
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)
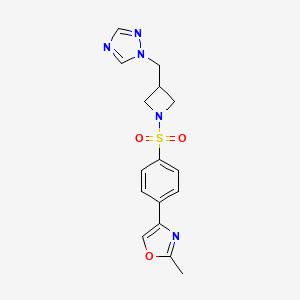
![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)
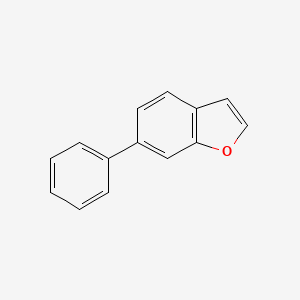
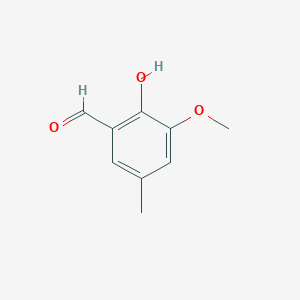
![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)
